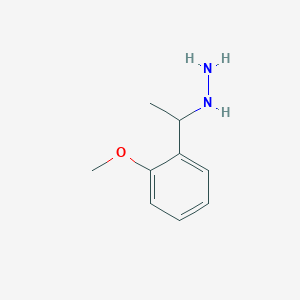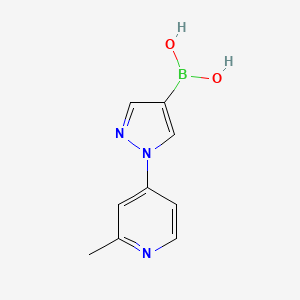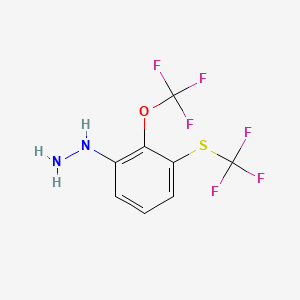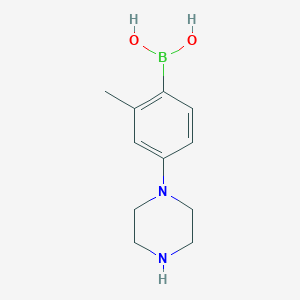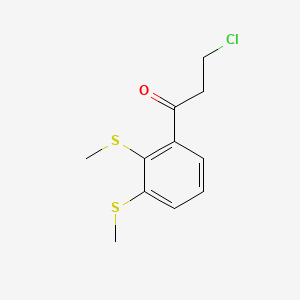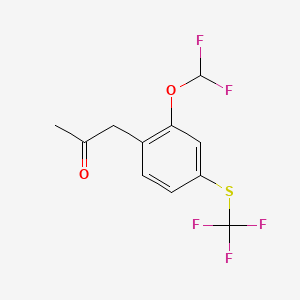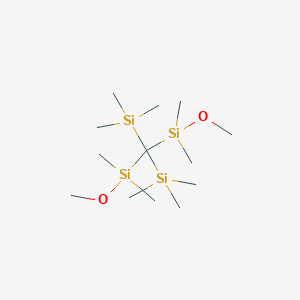silane CAS No. 100693-33-2](/img/structure/B14068866.png)
[(Cyclohex-1-en-1-yl)(phenylsulfanyl)methyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane is an organosilicon compound that features a cyclohexene ring, a phenylsulfanyl group, and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane typically involves the reaction of cyclohexene derivatives with phenylsulfanyl and trimethylsilyl reagents. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate the cyclohexene, followed by the addition of phenylsulfanyl and trimethylsilyl reagents under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfurized products.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
(Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenylsulfanyl group can undergo oxidation and reduction, while the trimethylsilyl group can be substituted, allowing the compound to be modified for specific applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-(Cyclohexen-1-yl)(phenylthio)methylsilane: Similar structure but with different substituents.
Benzene, [(cyclohex-1-en-1-yl)methyl]-: Lacks the trimethylsilyl group.
1-(Cyclopentylidenemethyl)cyclopropylsilane: Different ring structure but similar functional groups.
Uniqueness
(Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane is unique due to the combination of a cyclohexene ring, phenylsulfanyl group, and trimethylsilyl group. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
100693-33-2 |
|---|---|
Fórmula molecular |
C16H24SSi |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
[cyclohexen-1-yl(phenylsulfanyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C16H24SSi/c1-18(2,3)16(14-10-6-4-7-11-14)17-15-12-8-5-9-13-15/h5,8-10,12-13,16H,4,6-7,11H2,1-3H3 |
Clave InChI |
QLMZMIGSSKFJMP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(C1=CCCCC1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B14068784.png)

